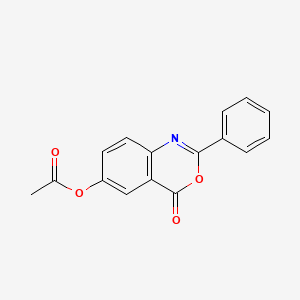
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate is a heterocyclic compound belonging to the benzoxazinone family.
Preparation Methods
The synthesis of 4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate typically involves the cyclization of anthranilic acid derivatives with acyl chlorides under dry conditions. One common method includes the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine, leading to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzoxazinone derivatives.
Common Reagents and Conditions: Reactions often involve reagents like sodium azide, ethylcyanoacetate, and ethylacetoacetate under conditions such as glacial acetic acid and fused sodium acetate.
Major Products: The major products formed from these reactions include various substituted benzoxazinone derivatives, which exhibit significant biological activities.
Scientific Research Applications
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It has been studied for its antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cathepsin G and human leukocyte elastase, leading to anti-inflammatory effects . The compound’s structure allows it to form hydrogen bonds and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate can be compared with other benzoxazinone derivatives, such as:
4-oxo-4H-3,1-benzoxazin-2-yl phenyl-4-methylbenzenesulfonate: Known for its antimicrobial activity.
N-[2-(4-oxo-4H-benzo[d][1,3]-oxazin-2-yl)benzamide: Studied for its crystal structure and hydrogen bonding properties.
2-phenyl-4H-3,1-benzoxazin-4-one: Used as a bleach activator and known for its environmental friendliness.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H11NO4 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
(4-oxo-2-phenyl-3,1-benzoxazin-6-yl) acetate |
InChI |
InChI=1S/C16H11NO4/c1-10(18)20-12-7-8-14-13(9-12)16(19)21-15(17-14)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
LMRMFEVVSALYLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















